2,5-Dimethoxyphenylzinc iodide
Overview
Description
2,5-Dimethoxyphenylzinc iodide is an organozinc compound with the molecular formula C8H9IO2Zn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethoxyphenylzinc iodide can be synthesized through the reaction of 2,5-dimethoxyiodobenzene with zinc powder in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2,5-Dimethoxyiodobenzene+Zn→2,5-Dimethoxyphenylzinc iodide
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxyphenylzinc iodide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the phenylzinc compound and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), aryl or vinyl halides, bases (e.g., K2CO3, NaOH)
Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
2,5-Dimethoxyphenylzinc iodide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Biology: Employed in the modification of biologically active molecules to study their structure-activity relationships.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-dimethoxyphenylzinc iodide in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The phenylzinc compound transfers its phenyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc iodide
- 4-Methoxyphenylzinc iodide
- 3,4-Dimethoxyphenylzinc iodide
Uniqueness
2,5-Dimethoxyphenylzinc iodide is unique due to the presence of two methoxy groups at the 2 and 5 positions on the phenyl ring. These electron-donating groups can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
1,4-dimethoxybenzene-6-ide;iodozinc(1+) | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O2.HI.Zn/c1-9-7-3-5-8(10-2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZSTQHBFLVRNJ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C[C-]=C(C=C1)OC.[Zn+]I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO2Zn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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